3-(1-Adamantyl)propanoic acid
Overview
Description
3-(1-Adamantyl)propanoic acid is a compound that features the adamantyl group, a bulky, rigid, and three-dimensional structure, attached to a propanoic acid moiety. This structural motif is of interest due to its potential in various chemical reactions and its implications in the development of bioactive agents, as well as its role in molecular recognition and assembly processes.
Synthesis Analysis
The synthesis of related adamantyl-containing compounds has been explored in various studies. For instance, the preparation of 1,3-adamantanedicarboxylic acid, which shares the adamantane core with 3-(1-adamantyl)propanoic acid, was achieved through bromination, hydrolysis, and the Koch-Haff reaction, with an overall yield of 33.2% . This method presents a viable pathway for the synthesis of adamantane derivatives under mild reaction conditions. Additionally, the Favorskii rearrangement has been utilized in the synthesis of N,N-disubstituted amides of 3-(1-adamantyl)propanoic acid, demonstrating the reactivity of adamantyl-containing ketones with amines .
Molecular Structure Analysis
The molecular structure of adamantyl-related compounds has been extensively studied using various spectroscopic and computational methods. For example, the molecular structure and vibrational frequencies of 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione were investigated using FT-IR, FT-Raman, and Gaussian09 software, revealing insights into the optimized geometry and potential energy distribution . Similarly, the structural and spectroscopic characterization of 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione provided data on its molecular properties, such as dipole moment, polarizability, and hyperpolarizability, which are valuable for understanding the behavior of 3-(1-adamantyl)propanoic acid .
Chemical Reactions Analysis
The reactivity of adamantyl-containing compounds has been explored in various contexts. The Favorskii rearrangement, as mentioned earlier, is a key reaction involving 3-(1-adamantyl)-1-chloro-2-propanone, leading to the formation of amides related to 3-(1-adamantyl)propanoic acid . This reaction demonstrates the potential for creating a diverse array of derivatives from adamantyl precursors. Additionally, the molecule 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane has shown exceptional versatility in assembling one-dimensional motifs, indicating the potential for 3-(1-adamantyl)propanoic acid to participate in molecular recognition and assembly processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantyl-containing compounds are crucial for their application in various fields. The first hyperpolarizability of these molecules suggests their suitability for nonlinear optical applications . The molecular electrostatic potential and natural bond orbital analysis provide insights into the chemical reactivity and stability of the molecules . Furthermore, the solubility of related compounds like 3-amino-1-adamantanol in ethanol and water mixtures has been studied, offering a perspective on the solubility behavior of 3-(1-adamantyl)propanoic acid .
Scientific Research Applications
1. Chemistry and Synthesis
3-(1-Adamantyl)propanoic acid plays a significant role in organic synthesis and chemical reactions. For instance, its reaction with amines, involving the Favorskii rearrangement, yields N,N-disubstituted amides, which are useful intermediates in organic synthesis (Makarova, Moiseev, & Zemtsova, 2002). Additionally, it serves as a starting material in the synthesis of alkoxysilanes with adamantyl groups, contributing to the development of coating films with improved thickness and hardness (Tsuge & Ono, 2007).
2. Pharmacological Applications
In pharmacology, derivatives of 3-(1-Adamantyl)propanoic acid have shown potential. For example, 3-(4-Alkoxyphenyl)propanoic acid derivatives, which include adamantyl groups, have been explored as peroxisome proliferator-activated receptor agonists. These compounds can regulate gene expression related to lipid and glucose homeostasis, and thus have potential applications in treating altered PPAR function (Kasuga et al., 2008).
3. Material Science
In material science, the incorporation of the adamantyl group from 3-(1-Adamantyl)propanoic acid into polyamide-imides leads to polymers with high thermal stability and mechanical strength. This application demonstrates the utility of adamantane derivatives in advanced material design (Liaw & Liaw, 2001).
4. Molecular Studies
The adamantyl group derived from 3-(1-Adamantyl)propanoic acid is also significant in molecular studies. For instance, adamantyl-substituted retinoid-derived molecules, which utilize this group, have been studied for their ability to interact with nuclear receptors and influence cancer cell growth and apoptosis. This application illustrates the relevance of the adamantyl group in medicinal chemistry and drug design (Dawson et al., 2008).
Safety And Hazards
The safety data sheet for 3-(1-Adamantyl)propanoic acid indicates that it is a combustible solid . It is classified as a skin corrosive and serious eye damage hazard . It may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(1-adamantyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLZRIWOJRILDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351913 | |
Record name | 3-(1-adamantyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)propanoic acid | |
CAS RN |
16269-16-2 | |
Record name | 3-(1-Adamantyl)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16269-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-adamantyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-Adamantyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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